molecular formula C16H29N3O7 B12369845 Mannosamine Cdesthiobiotin adduct

Mannosamine Cdesthiobiotin adduct

Cat. No.: B12369845
M. Wt: 375.42 g/mol
InChI Key: NQOGEPKVLYRAAT-CGUDJAPSSA-N
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Description

Mannosamine Cdesthiobiotin adduct is a structurally complex compound derived from mannosamine, a hexosamine with the molecular formula C₆H₁₃NO₅ . Mannosamine serves as a precursor to sialic acid, a critical component in glycobiology and cellular recognition processes . The Cdesthiobiotin moiety introduces a sulfur-deficient biotin analog, which enhances binding specificity in biochemical applications such as targeted drug delivery or affinity-based assays.

Properties

Molecular Formula

C16H29N3O7

Molecular Weight

375.42 g/mol

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide

InChI

InChI=1S/C16H29N3O7/c1-8-9(18-16(25)17-8)5-3-2-4-6-11(21)19-12-14(23)13(22)10(7-20)26-15(12)24/h8-10,12-15,20,22-24H,2-7H2,1H3,(H,19,21)(H2,17,18,25)/t8?,9?,10-,12-,13-,14-,15-/m1/s1

InChI Key

NQOGEPKVLYRAAT-CGUDJAPSSA-N

Isomeric SMILES

CC1C(NC(=O)N1)CCCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2C(C(C(OC2O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mannosamine Cdesthiobiotin adduct involves the conjugation of mannosamine with desthiobiotin. The process typically includes the use of N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride as a coupling agent, along with N-hydroxysuccinimide in a dimethylformamide solution . The reaction is stirred for a specific period to ensure complete conjugation.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of automated synthesis equipment can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Mannosamine Cdesthiobiotin adduct primarily undergoes conjugation reactions. It can be conjugated to various proteins, such as horse immunoglobulin G, bovine serum albumin, and ovalbumin .

Common Reagents and Conditions

The common reagents used in these reactions include N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The reactions are typically carried out in dimethylformamide or dimethyl sulfoxide solutions .

Major Products Formed

The major products formed from these reactions are protein-hapten conjugates, where the this compound is covalently attached to the protein carrier. These conjugates are used in various immunological studies and applications.

Comparison with Similar Compounds

Research Findings and Limitations

  • Statistical Rigor: Studies on mannosamine conjugates employ ANOVA with Tukey’s post-hoc tests, ensuring robust comparisons of physicochemical properties (p < 0.05) .
  • Analytical Constraints: PFPP-based methods cannot resolve mannosamine from other C6 sugar amines, necessitating advanced techniques like tandem MS or isotopic labeling for unambiguous identification .

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